
Spectroscopic Profiling of N-Tosylaziridine: A
Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Tosylaziridine

Cat. No.: B123454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic characterization of N-Tosylaziridine, a key

building block in organic synthesis, particularly for the introduction of nitrogen-containing

functionalities. Its performance is objectively compared with two common alternatives, N-

benzylaziridine and N-tert-butoxycarbonylaziridine (N-Boc-aziridine), supported by

experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Tosylaziridine and its

alternatives, facilitating a direct comparison of their structural features.

¹H NMR Data
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Compound
Aromatic
Protons (ppm)

Aziridine
Protons (ppm)

Other Protons
(ppm)

Solvent

N-Tosylaziridine
7.82 (d, 2H),

7.34 (d, 2H)
2.31 (s, 4H) 2.45 (s, 3H, CH₃) CDCl₃

N-

Benzylaziridine

7.20-7.40 (m,

5H)
1.85 (s, 4H) 3.55 (s, 2H, CH₂) CDCl₃

N-Boc-aziridine - 2.18 (s, 4H)
1.45 (s, 9H,

C(CH₃)₃)
CDCl₃

¹³C NMR Data
Compound

Aromatic
Carbons (ppm)

Aziridine
Carbons (ppm)

Other Carbons
(ppm)

Solvent

N-Tosylaziridine
144.7, 135.2,

129.8, 128.0
28.5 21.7 (CH₃) CDCl₃

N-

Benzylaziridine

139.1, 128.4,

128.2, 127.1
26.5 63.8 (CH₂) CDCl₃

N-Boc-aziridine - 27.2

156.1 (C=O),

79.5 (C(CH₃)₃),

28.4 (C(CH₃)₃)

CDCl₃

IR Spectroscopy Data
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignments

N-Tosylaziridine 1324, 1160 S=O stretch (sulfonyl)

1596 C=C stretch (aromatic)

2926, 2853 C-H stretch (aliphatic)

N-Benzylaziridine 3060, 3030 C-H stretch (aromatic)

2980, 2850 C-H stretch (aliphatic)

1600, 1495, 1450 C=C stretch (aromatic)

N-Boc-aziridine 1705 C=O stretch (carbamate)

2978 C-H stretch (aliphatic)

1165 C-O stretch

Mass Spectrometry Data
Compound Molecular Ion (m/z)

Key Fragmentation
Peaks (m/z)

Ionization Method

N-Tosylaziridine 197 [M]⁺
155 [M-C₂H₄N]⁺, 91

[C₇H₇]⁺
ESI

N-Benzylaziridine 133 [M]⁺
91 [C₇H₇]⁺, 42

[C₂H₄N]⁺
EI

N-Boc-aziridine 143 [M]⁺
87 [M-C₄H₈]⁺, 57

[C₄H₉]⁺
ESI

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound.
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General workflow for spectroscopic characterization.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the analyte was dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and

an acquisition time of 4.0 s.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. Data was acquired with

1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time

of 1.5 s.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00
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ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid or solid sample was placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal was collected prior to the sample analysis. 32

scans were co-added at a resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The background spectrum was automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (ESI): For Electrospray Ionization (ESI), the sample solution was introduced

into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 10

µL/min. The mass spectrum was acquired in positive ion mode over a mass-to-charge (m/z)

range of 50-500.[1]

Data Acquisition (EI): For Electron Ionization (EI), a small amount of the sample was

introduced via a direct insertion probe. The probe was heated to volatilize the sample into the

ion source, where it was bombarded with 70 eV electrons. The mass spectrum was recorded

over a similar m/z range.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak

and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can

be employed for accurate mass measurements to determine the elemental composition.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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